(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine
Description
Significance of Chiral Ligands in Enantioselective Organic Synthesis
Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst. ua.es This association creates a defined, three-dimensional chiral environment around the metal's active site. ua.es When a prochiral substrate coordinates to this complex, the ligand's stereochemistry directs the substrate's orientation, leading to a facial bias in the subsequent chemical transformation. This control dictates which enantiomer of the product is preferentially formed. The design and synthesis of new chiral ligands are therefore crucial for the development of novel and efficient enantioselective reactions. ua.es The effectiveness of a chiral ligand is typically measured by the enantiomeric excess (ee) of the product, which quantifies the degree of selectivity for one enantiomer over the other.
Overview of 1,2-Diphenylethylenediamine (DPEN) as a Privileged Chiral Scaffold in Asymmetric Transformations
Among the many classes of chiral ligands, 1,2-diphenylethylenediamine (DPEN) stands out as a "privileged chiral scaffold." mdpi.com This term refers to a molecular framework that is capable of providing high levels of stereochemical induction across a wide range of different reactions and with various substrates. mdpi.com (1R,2R)-DPEN and its (1S,2S)-enantiomer are commercially available, C₂-symmetric molecules featuring two primary amino groups and two phenyl groups attached to a stereogenic ethane (B1197151) backbone.
DPEN's utility is extensive; it is a key component in catalysts for numerous asymmetric transformations. sigmaaldrich.comsigmaaldrich.com For instance, ruthenium complexes bearing DPEN and a diphosphine ligand are highly effective for the stereoselective hydrogenation of ketones. sigmaaldrich.comsigmaaldrich.com Furthermore, DPEN and its derivatives have been successfully employed as organocatalysts or ligands in Michael additions, Diels-Alder reactions, and hydrosilylations. mdpi.comsigmaaldrich.comsigmaaldrich.com Its rigid backbone and the steric influence of the phenyl groups create a well-defined chiral pocket that effectively controls the approach of reactants.
| Property | Value |
| Chemical Formula | C₁₄H₁₆N₂ |
| Molar Mass | 212.29 g/mol |
| Appearance | White to light yellow crystalline powder |
| Symmetry | C₂ |
| Enantiomeric Forms | (1R,2R) and (1S,2S) |
Specific Context and Research Importance of (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine as a Functionalized Chiral Auxiliary
While the C₂-symmetric nature of DPEN is one of its key features, the strategic functionalization of one of its amino groups leads to a new class of C₁-symmetric ligands with distinct properties. This compound is a prime example of such a modification. In this molecule, one of the primary amino groups of the (1R,2R)-DPEN scaffold is substituted with a benzyl (B1604629) group, resulting in a molecule containing both a primary amine and a secondary amine.
This structural modification from the parent DPEN has several important implications:
Breaking of Symmetry: The introduction of a single benzyl group removes the C₂-symmetry. This can be advantageous in certain catalytic systems where a symmetric environment is not optimal.
Altered Steric and Electronic Properties: The bulky benzyl group significantly changes the steric environment around one of the nitrogen atoms. It also alters the electronic properties (basicity) of the nitrogens, creating a bifunctional ligand with two different donor sites.
Potential for Bifunctional Catalysis: The presence of both a primary and a secondary amine allows for differential reactivity and coordination. This opens up possibilities for creating catalysts where one nitrogen atom binds to a metal center while the other remains free to act as a Brønsted base or to form hydrogen bonds, activating a second substrate or stabilizing a transition state.
The research importance of mono-N-substituted DPEN derivatives lies in their potential to fine-tune the catalytic environment. By varying the substituent on the nitrogen, chemists can systematically modify the ligand's properties to optimize reactivity and enantioselectivity for a specific transformation. While detailed research findings and catalytic data for the specific N-benzyl derivative are not broadly documented in readily available literature, its structural design places it firmly within the modern paradigm of ligand development, where breaking symmetry and introducing multifunctionality are key strategies for discovering new and more effective asymmetric catalysts. The synthesis of such a compound would typically proceed via the mono-N-alkylation of (1R,2R)-1,2-diphenylethylenediamine.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-N'-benzyl-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKTPRQRNOZIK-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Enantiopurification of 1r,2r N Benzyl 1,2 Diphenylethylenediamine
Synthesis of Racemic 1,2-Diphenylethylenediamine Precursors
The synthesis of the racemic precursor, 1,2-diphenylethylenediamine, is foundational. A common and efficient method starts from benzil (B1666583), a readily available diketone. nih.govwikipedia.org The reaction proceeds via a reductive amination of benzil. organic-chemistry.org Another approach involves the catalytic reduction of 1,2-diphenyl-1,2-ethanedione dioxime. This method utilizes Raney's nickel as a catalyst and various hydrogen sources, such as hydrazine (B178648) hydrate (B1144303) or formic acid, in a polar solvent. google.com High yields (up to 98%) and purity (>99%) of racemic (±)-1,2-diphenylethylenediamine have been reported with this method. google.com
A typical laboratory-scale synthesis involves the condensation of benzil with two equivalents of an amine, followed by reduction. For instance, reaction with ammonia (B1221849) forms an intermediate which is then reduced. A variety of reducing agents can be employed, with reaction conditions optimized to maximize the yield of the desired diamine.
Enantioselective Synthesis Strategies for (1R,2R)-1,2-Diphenylethylenediamine
The generation of the enantiopure (1R,2R)-1,2-diphenylethylenediamine is a critical step. While classical resolution of the racemate is common, enantioselective synthesis offers a more direct route. These strategies often employ chiral catalysts to control the stereochemical outcome of the reaction.
One notable approach involves the asymmetric transfer hydrogenation of benzil diketone in the presence of a chiral catalyst. Catalysts derived from chiral amino alcohols or other chiral ligands have been shown to be effective. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). For instance, (1R,2R)-1,2-diphenylethylenediamine itself, or its derivatives, are used as chiral ligands in the synthesis of asymmetric catalysts for various transformations, highlighting its importance in the field. google.comsigmaaldrich.com Thiourea (B124793) derivatives of (R,R)-1,2-diphenylethylenediamine have been developed as effective organocatalysts for asymmetric Michael additions, demonstrating high yields and enantioselectivities. rsc.orgnih.gov
Methods for N-Benzylation and Further Derivatization of 1,2-Diphenylethylenediamine
Once the enantiopure (1R,2R)-1,2-diphenylethylenediamine is obtained, the subsequent step is the introduction of the benzyl (B1604629) group onto one of the nitrogen atoms. This can be achieved through several methods, primarily direct N-alkylation or sequential imine formation and reduction.
Direct N-Alkylation/Benzylation Approaches
Direct N-benzylation involves the reaction of (1R,2R)-1,2-diphenylethylenediamine with a benzylating agent, most commonly benzyl bromide. mnstate.edu The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of base and solvent is important to control the degree of benzylation and avoid the formation of the dibenzylated product.
| Reactants | Reagents | Solvent | Conditions | Product |
| (1R,2R)-1,2-Diphenylethylenediamine, Benzyl bromide | Potassium carbonate (K₂CO₃) | Methanol | Reflux | (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine |
This table represents a general procedure for direct N-benzylation.
Challenges in this approach include controlling the selectivity between mono- and di-benzylation. Stoichiometric control of the benzylating agent is a key parameter.
Sequential Imine Formation and Reduction Strategies
An alternative and often more selective method for mono-N-benzylation is through a two-step reductive amination process. This involves the initial reaction of (1R,2R)-1,2-diphenylethylenediamine with benzaldehyde (B42025) to form a Schiff base (imine). The subsequent reduction of the imine yields the desired N-benzylated product. commonorganicchemistry.com
The formation of the imine is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product. google.com The reduction of the isolated or in situ generated imine can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. commonorganicchemistry.comcommonorganicchemistry.comscielo.org.mxias.ac.inorientjchem.org
| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Intermediate/Product |
| 1. Imine Formation | (1R,2R)-1,2-Diphenylethylenediamine, Benzaldehyde | - | Ethanol | Reflux | N-Benzylidene-(1R,2R)-1,2-diphenylethylenediamine |
| 2. Reduction | N-Benzylidene-(1R,2R)-1,2-diphenylethylenediamine | Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | This compound |
This table outlines the sequential imine formation and reduction strategy.
This method generally offers better control over mono-alkylation compared to direct benzylation.
Enantiomeric Resolution and Purification Techniques for N-Benzyl-1,2-diphenylethylenediamine
If the N-benzylation is performed on a racemic mixture of 1,2-diphenylethylenediamine, or if racemization occurs during the synthesis, a resolution step is necessary to isolate the desired (1R,2R)-enantiomer. The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid. uw.edu.pl
For N-benzyl-1,2-diphenylethylenediamine, a suitable chiral resolving agent, such as tartaric acid or mandelic acid, is used. uw.edu.pl The two diastereomeric salts will have different solubilities in a given solvent, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with a base to yield the enantiomerically pure amine.
Purification of the final product is typically achieved by recrystallization or column chromatography to remove any unreacted starting materials, byproducts, or the undesired enantiomer.
Methodologies for Structural Elucidation of this compound (e.g., NMR, Mass Spectrometry, X-ray Crystallography)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups and the benzyl group. The benzylic protons of the benzyl group would appear as a characteristic singlet or AB quartet. The methine protons (CH-CH) of the ethylenediamine (B42938) backbone would appear as coupled signals, and the amine protons (NH and NH₂) would be visible as broad singlets, which can be exchanged with D₂O.
¹³C NMR: The spectrum would show the corresponding signals for all the carbon atoms, with the aromatic carbons appearing in the downfield region and the aliphatic carbons of the ethylenediamine backbone and the benzyl group appearing in the upfield region.
For reference, spectral data for the precursor, (1R,2R)-1,2-diphenylethylenediamine, is available and shows the characteristic signals for the phenyl and ethylenediamine moieties. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-benzyl-1,2-diphenylethylenediamine, the molecular ion peak would confirm the molecular formula. The fragmentation pattern would likely involve the cleavage of the C-C bond of the ethylenediamine backbone and the loss of the benzyl group, leading to characteristic fragment ions. chemijournal.com For instance, a prominent peak at m/z 91 corresponding to the tropylium (B1234903) ion is a common feature for benzyl-containing compounds. nih.govnist.gov
Coordination Chemistry and Ligand Design Principles
Complexation Behavior of (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine with Transition Metals
The introduction of a benzyl (B1604629) group to one of the nitrogen atoms of the (1R,2R)-1,2-diphenylethylenediamine (DPEN) backbone is expected to modulate the electronic and steric properties of the ligand, thereby influencing its complexation behavior with transition metals.
Stoichiometry and Denticity in Metal-Ligand Complex Formation
This compound is anticipated to function primarily as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. This coordination mode is characteristic of the parent DPEN ligand. The presence of the benzyl substituent is unlikely to alter the fundamental bidentate nature of the ligand.
The stoichiometry of the resulting metal complexes would depend on the coordination number and preferred geometry of the transition metal ion, as well as the reaction conditions. Typically, one or two molecules of the bidentate ligand would coordinate to a single metal center, leading to complexes with a metal-to-ligand ratio of 1:1 or 1:2. For example, with a metal that favors a square planar geometry like Pt(II), a 1:1 complex is likely, with the remaining coordination sites occupied by other ligands such as halides. For an octahedral metal center, a 1:2 complex could form, resulting in a chiral coordination environment.
Structural Characterization of Metal Complexes Involving this compound
The precise structural features of metal complexes containing this ligand would be determined through various analytical techniques.
Influence of Ligand Chirality on Coordination Geometry and Stereochemical Control
The (1R,2R) configuration of the ligand is crucial in directing the stereochemistry of the resulting metal complex. This is a key principle in asymmetric catalysis, where the chirality of the ligand is transferred to the catalytic active site, thereby influencing the stereochemical outcome of a chemical reaction. The fixed chirality of the diamine backbone, coupled with the steric demands of the phenyl and benzyl groups, would create a well-defined chiral pocket around the metal center. This steric and chiral information would favor the coordination of substrates in a specific orientation, leading to stereochemical control.
Spectroscopic and Diffraction Studies of Complex Structures (Focus on methods)
The definitive characterization of the structure of these metal complexes would rely on a combination of spectroscopic and diffraction methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and where applicable, metal-specific NMR (e.g., 195Pt NMR) would be instrumental. In 1H NMR, the coordination of the ligand to a metal center would lead to shifts in the signals of the protons adjacent to the nitrogen atoms. The diastereotopic nature of the methylene (B1212753) protons of the benzyl group could become more pronounced upon complexation, potentially leading to distinct signals and geminal coupling.
Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies upon coordination would be observable in the IR spectrum, providing evidence of metal-ligand bond formation.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or other soft ionization techniques would be used to determine the mass-to-charge ratio of the complex, confirming its composition.
Rational Design Principles for this compound Derivatives as Catalysts
While specific data for this compound is limited, general principles for designing catalysts based on N-substituted DPEN derivatives can be outlined. The modification of the DPEN backbone with a benzyl group is a strategic choice to fine-tune the properties of the resulting metal catalyst.
Further derivatization could involve:
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups on the phenyl rings of the DPEN backbone or on the benzyl group. This would alter the electron density at the metal center, thereby influencing the catalytic activity.
Steric Tuning: Modifying the size and shape of the substituents on the nitrogen atoms to create a more defined and selective catalytic pocket. This is crucial for enhancing enantioselectivity in asymmetric catalysis. For instance, replacing the benzyl group with other substituted benzyl groups or different alkyl/aryl moieties can systematically alter the steric environment.
Introduction of Functional Groups: Incorporating additional functional groups that can participate in secondary interactions with the substrate, such as hydrogen bonding or π-stacking, can enhance both reactivity and selectivity.
The rational design of such catalysts would involve a systematic variation of these structural features to optimize performance for a specific chemical transformation, such as asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming reactions.
Impact of N-Substitution (e.g., Benzyl Group) on Electronic and Steric Properties
The substitution of a hydrogen atom on one of the nitrogen atoms of the diamine backbone with a benzyl group brings about significant changes to both the steric and electronic nature of the ligand. These modifications are crucial in defining the ligand's coordination behavior and its subsequent performance in catalytic applications.
Steric Properties: Perhaps the most significant consequence of N-benzylation is the introduction of substantial steric bulk. Compared to the small hydrogen atom, the benzyl group occupies a much larger volume of space. This steric hindrance plays a critical role in several ways:
It influences the conformational preferences of the ligand upon coordination to a metal, often locking the chelate ring into a more rigid conformation.
It helps to create a well-defined and sterically demanding chiral pocket around the metal's active site.
This pocket can dictate the orientation of an incoming substrate, favoring one approach trajectory over another and thus leading to high enantioselectivity.
The interplay between the steric demands of the two phenyl groups on the diamine backbone and the N-benzyl group creates a unique and highly asymmetric environment essential for effective stereochemical control. mdpi.comresearchgate.net
| Property | Effect of N-Benzyl Substitution | Rationale |
| Electronic | Modulates nitrogen atom's basicity and electron-donating ability. | Inductive effects from the benzyl group alter the electron density on the nitrogen atom. acs.org |
| Steric | Increases steric bulk around the nitrogen donor. | The benzyl group is significantly larger than the hydrogen atom it replaces. |
| Conformation | Promotes a more rigid, defined ligand conformation upon coordination. | Steric clashes between the benzyl group and other parts of the ligand-metal complex restrict free rotation. |
| Chiral Pocket | Creates a more pronounced and asymmetric chiral environment. | The combination of phenyl groups on the backbone and the N-benzyl group forms a structured cavity around the active site. mdpi.com |
Strategic Incorporation of Noncovalent Interaction Sites (e.g., Hydrogen Bonding, π-Interactions)
Modern ligand design increasingly focuses on harnessing weak, noncovalent interactions to achieve high levels of control in catalysis. pnas.org These interactions, while individually weak, can act in concert to stabilize the desired transition state, leading to significant rate accelerations and high stereoselectivity. pnas.org The structure of this compound is rich with features that can engage in such interactions.
π-Interactions: The ligand possesses multiple aromatic rings: the two phenyl groups on the ethylenediamine (B42938) backbone and the phenyl group of the N-benzyl substituent. These rings are sites for various π-interactions, which are critical for stabilizing transition states in asymmetric catalysis. rsc.org
π-π Stacking: These interactions can occur between the aromatic rings of the ligand and an aromatic substrate, helping to create a well-ordered transition state assembly.
Cation-π Interactions: In reactions that proceed through cationic intermediates or have transition states with significant positive charge development, the electron-rich face of the ligand's phenyl rings can stabilize this charge. pnas.orgacs.org This stabilization is often highly geometry-dependent and can be the deciding factor in differentiating between two competing enantiomeric pathways. pnas.org
The strategic placement of these functional groups—hydrogen bond donors and aromatic π-systems—within the rigid chiral framework of the ligand allows for multiple points of contact with a substrate, creating a highly organized and selective reaction environment. researchgate.netrsc.org
| Interaction Type | Relevant Ligand Feature | Role in Catalysis |
| Hydrogen Bonding | Unsubstituted N-H group | Substrate binding and orientation; stabilization of transition states. scholaris.canih.gov |
| π-π Stacking | Phenyl groups on backbone and benzyl substituent | Ordering of aromatic substrates in the active site. acs.org |
| Cation-π Interaction | Phenyl groups on backbone and benzyl substituent | Stabilization of cationic intermediates or transition states with positive charge buildup. pnas.orgrsc.org |
Applications in Asymmetric Catalysis
Metal-Catalyzed Asymmetric Transformations Involving (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine Complexes
The modification of the DPEN backbone through N-substitution allows for the creation of a diverse library of chiral ligands. While N-sulfonylated derivatives, such as N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN), have been extensively studied, the specific applications of the N-benzyl derivative are less commonly documented. The following sections explore the utility of this class of ligands in key metal-catalyzed asymmetric reactions.
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. Ruthenium, rhodium, and iridium complexes featuring chiral diamine ligands are among the most successful catalysts for the enantioselective reduction of prochiral ketones, imines, and olefins.
The asymmetric hydrogenation of ketones to produce optically active secondary alcohols is a cornerstone of modern organic synthesis. Ruthenium complexes containing both a chiral diphosphine and a chiral 1,2-diamine ligand have demonstrated exceptional activity and enantioselectivity for this transformation. nih.gov The diamine ligand plays a crucial role in the catalytic cycle, often participating in the hydrogen transfer step via a metal-ligand bifunctional mechanism.
The (1R,2R)-1,2-diphenylethylenediamine (DPEN) scaffold is a key component in highly effective catalysts for this reaction. For instance, polymer-supported chiral diamines based on the DPEN structure have been developed for the asymmetric hydrogenation of unfunctionalized aromatic ketones, offering excellent enantioselectivities and the advantage of catalyst recyclability. liv.ac.uk While extensive research has focused on the parent DPEN and its N-sulfonylated derivatives, detailed studies focusing specifically on the catalytic performance of this compound in the asymmetric hydrogenation of ketones are not widely reported in the reviewed scientific literature. The steric bulk of the N-benzyl group compared to an N-H or N-tosyl group would be expected to create a distinct chiral environment around the metal center, influencing the stereochemical outcome of the reduction.
The enantioselective hydrogenation of C=N and C=C bonds is fundamental for accessing chiral amines and alkanes, which are prevalent in pharmaceuticals and natural products. Chiral rhodium and iridium complexes are often employed for these transformations. nih.govuninsubria.it Iridium complexes with chiral ligands, for example, have been developed for the challenging asymmetric hydrogenation of dialkyl imines. bohrium.com
The effectiveness of these catalytic systems relies heavily on the structure of the chiral ligand. While the DPEN framework is a common feature in ligands for related transformations, such as the synthesis of 1,2-diamines through hydrogenation, specific examples detailing the application of this compound complexes in the asymmetric hydrogenation of imines and olefins are limited in the available literature. The development of new catalytic systems is an ongoing area of research, and the exploration of ligands like the N-benzyl derivative of DPEN could offer new solutions for substrates that are currently difficult to reduce with high enantioselectivity. ua.es
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure molecular hydrogen, employing readily available hydrogen donors like 2-propanol or formic acid. Ruthenium(II) complexes with chiral N-sulfonated 1,2-diamines, such as TsDPEN, are benchmark catalysts for this process, known for their high efficiency and selectivity. researchgate.netrsc.org
The ATH of ketones is one of the most studied and well-developed asymmetric catalytic reactions. The mechanism is believed to involve a metal-hydride species and proceeds through a six-membered pericyclic transition state, where the chiral ligand dictates the facial selectivity of hydride delivery to the ketone. nih.gov
While the N-benzyl derivative of DPEN itself is not prominently featured, related structures have been successfully employed. For example, a study on ruthenium(II) complexes with benzimidazole-based ligands for the transfer hydrogenation of ketones explored the effect of N-benzylation. dergi-fytronix.com In this research, 1-benzyl-2-aryl-1H-benzimidazole ligands were synthesized and complexed with ruthenium. These complexes served as effective catalysts for the transfer hydrogenation of various acetophenone (B1666503) derivatives in 2-propanol. The results indicated that the N-benzyl substituted benzimidazole (B57391) ligands could produce the corresponding chiral alcohols with good conversions. dergi-fytronix.com
| Substrate (Ketone) | Catalyst Precursor | Ligand | Conversion (%) |
|---|---|---|---|
| Acetophenone | [RuCl₂(p-cymene)]₂ | 1-benzyl-2-phenyl-1H-benzimidazole | 94 |
| 4'-Methylacetophenone | [RuCl₂(p-cymene)]₂ | 1-benzyl-2-phenyl-1H-benzimidazole | 99 |
| 4'-Methoxyacetophenone | [RuCl₂(p-cymene)]₂ | 1-benzyl-2-phenyl-1H-benzimidazole | 99 |
| 4'-Chloroacetophenone | [RuCl₂(p-cymene)]₂ | 1-benzyl-2-phenyl-1H-benzimidazole | 85 |
| Acetophenone | [RuCl₂(p-cymene)]₂ | 1-benzyl-2-(p-tolyl)-1H-benzimidazole | 99 |
| 4'-Methylacetophenone | [RuCl₂(p-cymene)]₂ | 1-benzyl-2-(p-tolyl)-1H-benzimidazole | 99 |
| 4'-Methoxyacetophenone | [RuCl₂(p-cymene)]₂ | 1-benzyl-2-(p-tolyl)-1H-benzimidazole | 99 |
| 4'-Chloroacetophenone | [RuCl₂(p-cymene)]₂ | 1-benzyl-2-(p-tolyl)-1H-benzimidazole | 96 |
Reaction conditions: Ketone (1.0 mmol), catalyst (0.01 mmol), KOH (0.1 mmol) in 2-propanol (2 mL) stirred at 82°C. Conversion determined by GC analysis.
This research demonstrates the viability of N-benzyl substituted ligands in ruthenium-catalyzed transfer hydrogenation, suggesting that the more classical diamine ligand, this compound, could also show significant catalytic activity.
The asymmetric transfer hydrogenation of imines provides a valuable route to chiral amines. Ruthenium catalysts, similar to those used for ketones, are often effective. The mechanism is also thought to proceed via a metal-hydride intermediate, with the chirality of the resulting amine being controlled by the chiral ligand. However, the ATH of imines can be more challenging than that of ketones due to issues like substrate stability and product inhibition.
While the broader class of catalysts based on (1R,2R)-1,2-diphenylethylenediamine and its derivatives have been applied to this transformation, there is a lack of specific, detailed research findings on the use of this compound as a ligand in the asymmetric transfer hydrogenation of imines in the reviewed scientific literature.
Asymmetric Carbon-Carbon Bond Forming Reactions
Catalysts derived from the (1R,2R)-1,2-diphenylethylenediamine framework are extensively utilized in a variety of enantioselective carbon-carbon bond-forming reactions, including Michael additions, Aldol (B89426) reactions, Mannich reactions, Diels-Alder cycloadditions, Intramolecular Stetter reactions, and as precursors for ligands in Suzuki-Miyaura coupling reactions.
Organocatalysts based on the (1R,2R)-diphenylethylenediamine scaffold, particularly bifunctional thiourea (B124793) derivatives, have been successfully applied to the asymmetric Michael addition of various nucleophiles to nitroalkenes and other Michael acceptors. These catalysts operate through hydrogen bonding interactions to activate the electrophile while the amine moiety activates the nucleophile, often via enamine formation.
In a notable study, a series of thiourea catalysts derived from (1R,2R)-diphenylethylenediamine were developed for the Michael addition of ketones to β-nitrostyrenes. The catalyst bearing a 3,5-bis(trifluoromethyl)phenyl thiourea moiety and a pentyl group on the secondary amine demonstrated high reactivity and stereoselectivity. For the reaction between cyclohexanone (B45756) and β-nitrostyrene, the product was obtained in excellent yield and enantioselectivity. nih.gov The effectiveness of these catalysts has also been demonstrated in aqueous media, highlighting their potential for greener chemical processes. mdpi.com For instance, the Michael addition of isobutyraldehyde (B47883) to N-benzylmaleimide in water, using a catalyst with a 3,5-bis(trifluoromethyl)phenyl thiourea group, proceeded with very low catalyst loading (0.01 mol%) to afford the product in high yield and near-perfect enantioselectivity. mdpi.com
Table 1: Asymmetric Michael Addition Reactions Catalyzed by (1R,2R)-DPEN-Derived Thioureas
| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | β-Nitrostyrene | (1R,2R)-DPEN-thiourea with 3,5-(CF₃)₂-phenyl group | 93 | 93:7 | 94 |
| 2 | Isobutyraldehyde | N-Benzylmaleimide | (1R,2R)-DPEN-thiourea with 3,5-(CF₃)₂-phenyl group | >97 | - | 99 |
Primary-tertiary diamines derived from (1R,2R)-diphenylethylenediamine have been shown to be effective organocatalysts for direct asymmetric cross-aldol reactions. These catalysts utilize an enamine-based mechanism, analogous to Class I aldolases. The primary amine forms an enamine with a donor ketone, which then attacks an acceptor aldehyde. The chiral environment provided by the diamine backbone controls the stereochemical outcome of the reaction.
Research has shown that N-substituted (1R,2R)-diphenylethylenediamine derivatives can catalyze the reaction between various ketones and aromatic aldehydes. For example, a catalyst with an N-pentyl substituent effectively promoted the aldol reaction between trifluoromethyl aromatic ketones and linear aliphatic ketones. The DPEN-based scaffold was found to be superior to the more rigid (1R,2R)-diaminocyclohexane (DACH) backbone in these transformations, highlighting the importance of the diphenyl groups in creating an effective chiral pocket. mdpi.com
Table 2: Asymmetric Aldol Reaction of Trifluoromethyl Ketones with Aliphatic Ketones
| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Acetone | 4-CF₃-Benzaldehyde | N-pentyl-(1R,2R)-DPEN derivative | 81 | 75 |
The asymmetric Mannich reaction, which involves the addition of a carbon nucleophile to an imine, is another area where catalysts derived from (1R,2R)-diphenylethylenediamine have been applied. These catalysts can activate the imine electrophile and/or the nucleophile to facilitate a stereocontrolled C-C bond formation, leading to chiral β-amino carbonyl compounds.
A multifunctional organocatalyst incorporating the (1R,2R)-DPEN scaffold was used in the Mannich reaction between a diphenylphosphinoyl-protected aldimine and malononitrile. While this specific catalyst afforded the product in good yield (81%), the enantioselectivity was modest (16% ee). This result indicates that while the DPEN framework is a viable starting point, further optimization of the catalyst structure is crucial for achieving high stereocontrol in this type of transformation. mdpi.com
Table 3: Asymmetric Mannich Reaction with a (1R,2R)-DPEN-Based Organocatalyst
| Entry | Nucleophile | Imine | Catalyst | Yield (%) | ee (%) |
|---|
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Organocatalysts derived from (1R,2R)-diphenylethylenediamine can catalyze enantioselective versions of this reaction by activating the dienophile through iminium ion formation.
Ammonium (B1175870) salts of (1R,2R)-DPEN have been shown to catalyze the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde. When protonated with various acids like HCl, HBr, or p-TsOH, these diamines form chiral ammonium ions that catalyze the cycloaddition. The reactions proceed in high yields (up to 98%) and moderate to good enantioselectivities for the endo product (up to 79% ee), depending on the acid and solvent system used. mdpi.com
Table 4: Asymmetric Diels-Alder Reaction between Cyclopentadiene and (E)-Crotonaldehyde
| Entry | Dienophile | Diene | Catalyst System | Yield (%) | endo:exo | ee (%) [endo] |
|---|---|---|---|---|---|---|
| 1 | (E)-Crotonaldehyde | Cyclopentadiene | (1R,2R)-DPEN / HClO₄ | 98 | >99:1 | 79 |
The Stetter reaction involves the conjugate addition of an aldehyde-derived acyl anion equivalent to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC). Chiral NHCs derived from (1R,2R)-diphenylethylenediamine have been developed as effective catalysts for the asymmetric intramolecular version of this reaction, enabling the synthesis of chiral cyclic ketones.
A series of chiral triazolium salts, which are precursors to NHCs, have been synthesized from (1R,2R)-DPEN. These pre-catalysts, when activated with a base, have been shown to be highly efficient in the enantioselective intramolecular Stetter reaction. For example, the cyclization of an aromatic aldehyde tethered to an α,β-unsaturated ester was achieved in excellent yield and with up to 97% enantiomeric excess using 10 mol% of the DPEN-derived catalyst. nih.gov
Table 5: Asymmetric Intramolecular Stetter Reaction using a (1R,2R)-DPEN-Derived NHC Catalyst
| Entry | Substrate (Aldehyde tethered to Michael Acceptor) | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Aromatic aldehyde with ester acceptor | (1R,2R)-DPEN-derived triazolium salt | 99 | 97 |
While this compound itself is not typically used directly as a ligand in Suzuki-Miyaura cross-coupling reactions, its core structure, (1R,2R)-diphenylethylenediamine, serves as a critical chiral backbone for the synthesis of more complex and highly effective chiral phosphine (B1218219) ligands. These ligands are instrumental in achieving high enantioselectivity in palladium-catalyzed asymmetric Suzuki-Miyaura reactions for the synthesis of axially chiral biaryls.
For instance, a novel N-protected phosphine ligand, N-Bn-Xiao-Phos, was developed for use in Ni-catalyzed enantioselective Suzuki-Miyaura reactions. chemrxiv.orgchemrxiv.org The design of such ligands often relies on a chiral scaffold to create a well-defined steric and electronic environment around the metal center. The (1R,2R)-diphenylethylenediamine motif is a key precursor in the synthesis of various chiral phosphine ligands that have demonstrated excellent performance in controlling the stereochemistry of C-C bond formation between aryl halides and arylboronic acids. beilstein-journals.org
Table 6: Asymmetric Suzuki-Miyaura Coupling using Catalysts with Ligands Derived from Chiral Scaffolds
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral Monophosphine Ligand | up to 99 | up to 88 |
Asymmetric Carbon-Heteroatom Bond Forming Reactions
The asymmetric reduction of prochiral imines is a direct and effective method for producing enantiomerically enriched secondary amines, which are valuable structural motifs in pharmaceuticals and natural products. psu.edu Asymmetric hydrosilylation, using silanes as reducing agents, has emerged as a significant technique for this transformation. psu.edu
Research into the catalytic systems for this reaction has shown that chiral diamine-zinc complexes are highly effective. In a screening of various chiral diamine ligands derived from optically pure 1,2-diphenyl-1,2-ethanediamine, it was discovered that N-benzylic substituents on the diamine scaffold were crucial for achieving high enantioselectivity. psu.edu The use of a catalyst system formed from diethylzinc (B1219324) (ZnEt₂) and a ligand such as this compound, with polymethylhydrosiloxane (B1170920) (PMHS) as the hydrosilane source, has proven effective for the reduction of various aromatic imines. psu.eduscispace.com This system consistently yields the corresponding amines with high enantiomeric excesses, often exceeding 90% ee. psu.edu
The study highlighted that modifying the N-substituent, for instance by introducing bulky groups or additional coordinating functionalities like hydroxyl (OH) or sulfur (S), tended to lower the catalytic activity. psu.edu A linear correlation observed between the enantiomeric excess of the ligand and that of the product suggests the active catalytic species involves a 1:1 coordination ratio of the diamine ligand to the zinc metal center. psu.edu
| Substrate Type | Catalyst System | Reducing Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Aromatic Imines | Chiral Diamine-Zn Complex | Polymethylhydrosiloxane (PMHS) | >90% ee | psu.edu |
Asymmetric hydroamination and hydroboration are important reactions for the synthesis of chiral amines and alcohols, respectively. These reactions involve the addition of an N-H or B-H bond across a carbon-carbon double bond. While various transition metal complexes with chiral ligands have been developed for these transformations, the specific application of this compound as a ligand in these contexts is not extensively documented in the surveyed literature. Research in enantioselective hydroamination has often focused on rhodium catalysts with chiral phosphine ligands, nih.gov while asymmetric hydroboration has seen success with rhodium complexes bearing ligands like those derived from BINOL or TADDOL. nih.gov
The creation of chiral epoxides is a cornerstone of modern organic synthesis, as these intermediates can be converted into a wide array of functionalized molecules. Catalytic asymmetric epoxidation is a primary method for their synthesis. A prominent strategy involves the use of chiral ketones that, in the presence of a stoichiometric oxidant like Oxone, generate chiral dioxiranes in situ to act as the epoxidizing agent. nih.gov However, literature searches for the application of this compound as a chiral ligand for metal-catalyzed epoxidation or other related oxidation reactions did not yield specific examples.
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant goal in sustainable chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction and represents a major route for CO₂ utilization. nih.govmdpi.com This transformation can be catalyzed by a variety of systems, including metal complexes, ionic liquids, and organocatalysts. nih.govresearchgate.net The catalyst's role is typically to activate the epoxide ring for nucleophilic attack. nih.gov Despite the intense research in this area, the use of this compound as a component of a catalytic system for this specific application is not reported in the reviewed scientific literature.
Organocatalytic Applications of this compound and its Derivatives
The 1,2-diphenylethylenediamine (DPEDA) scaffold is a privileged structure in the field of organocatalysis, where a small chiral organic molecule accelerates a chemical reaction enantioselectively. mdpi.com Derivatives of (1R,2R)-DPEDA have been developed into a broad range of bi- and multifunctional organocatalysts that operate through various activation modes, including enamine, iminium, hydrogen-bonding, and anion-binding catalysis. mdpi.com
Even the unmodified (1R,2R)-DPEDA molecule can function as an effective organocatalyst. For instance, its ammonium salts have been shown to catalyze the enantioselective Diels-Alder reaction between cyclopentadiene and (E)-crotonaldehyde, achieving high yields (up to 98%) and endo enantiomeric excesses ranging from 31% to 79%, depending on the acid and solvent system used. mdpi.com
More commonly, the DPEDA backbone is functionalized to create more complex bifunctional catalysts. These catalysts incorporate both a basic site (like an amine) to activate the nucleophile and an acidic or hydrogen-bond donor site (like a thiourea, amide, or sulfonamide group) to activate the electrophile. This dual activation strategy is highly effective in a variety of asymmetric transformations. mdpi.com
Key applications of (1R,2R)-DPEDA-based organocatalysts include:
Michael Additions: Thiourea derivatives of (1R,2R)-DPEDA are classic examples of bifunctional hydrogen-bonding catalysts. They effectively catalyze the conjugate addition of nucleophiles like dicarbonyl compounds to nitroalkenes, affording the products in high yield and stereoselectivity. mdpi.com
Aldol Reactions: Primary-tertiary diamine organocatalysts derived from (1R,2R)-DPEDA have been successfully applied to asymmetric cross-aldol reactions, demonstrating the superiority of the DPEDA scaffold over the more rigid 1,2-diaminocyclohexane (DACH) backbone in certain cases. mdpi.com
Mannich Reactions: Mixed amino-amido functionalized (1R,2R)-DPEDA derivatives have been developed as catalysts enriched with multiple noncovalent interaction sites (hydrogen bonding, Lewis basic sites, π-interactions) for asymmetric Mannich reactions. mdpi.com
Ring-Opening Reactions: Bifunctional amino-thiourea catalysts based on the DPEDA structure have been used for the asymmetric ring-opening of cyclic anhydrides. mdpi.com
The versatility of the (1R,2R)-diphenylethylenediamine scaffold allows for extensive tuning of steric and electronic properties, making it a foundational element in the design of potent organocatalysts for a wide range of asymmetric reactions. mdpi.com
| Catalyst Type | Reaction | Activation Mode | Reference |
|---|---|---|---|
| (1R,2R)-DPEDA Ammonium Salts | Diels-Alder Reaction | Iminium Ion Catalysis | mdpi.com |
| (1R,2R)-DPEDA-Thiourea Derivatives | Michael Addition | Bifunctional H-Bonding | mdpi.com |
| Primary-Tertiary (1R,2R)-DPEDA Derivatives | Aldol Reaction | Enamine Catalysis | mdpi.com |
| Amino-Amido (1R,2R)-DPEDA Derivatives | Mannich Reaction | Bifunctional H-Bonding | mdpi.com |
| Amino-Thiourea (1R,2R)-DPEDA Derivatives | Asymmetric Ring-Opening | Bifunctional H-Bonding | mdpi.com |
Direct Organocatalysis via Enamine, Iminium, or Hydrogen-Bonding Activation
While the parent (1R,2R)-1,2-diphenylethylenediamine (DPEDA) is a primary amine and a common building block for organocatalysts, the N-benzylated form, this compound, possesses a secondary and a primary amine. This structural feature allows it to participate in different modes of catalytic activation. However, detailed studies focusing solely on the direct use of this compound as a primary organocatalyst are not extensively documented in peer-reviewed literature. Research in this area has predominantly focused on more complex derivatives where the DPEDA backbone is functionalized with other catalytic groups to create bifunctional catalysts.
For instance, the primary amine moiety of the DPEDA scaffold is often utilized to form enamines with carbonyl compounds or iminium ions with α,β-unsaturated carbonyls, facilitating a variety of asymmetric transformations. The secondary amine, influenced by the benzyl (B1604629) group, can act as a hydrogen-bond donor or a Brønsted base, contributing to the stereochemical outcome of the reaction.
Cooperative Catalysis with this compound Derivatives
The true utility of the this compound scaffold is more prominently observed in the realm of cooperative catalysis, where it is incorporated into more complex molecular architectures. These bifunctional catalysts often combine the diamine framework with another catalytically active moiety, such as a thiourea, squaramide, or a metal-coordinating group, to achieve high levels of stereocontrol.
In these systems, the N-benzylated diamine portion can serve multiple roles. The tertiary amine, once the primary amine is functionalized, can act as a Lewis base to activate one of the reactants. Simultaneously, the other functional group, such as a squaramide, can activate the other reactant through hydrogen bonding. This dual activation strategy is a hallmark of cooperative catalysis and has been successfully applied to a range of asymmetric reactions.
One illustrative example is the use of a bifunctional squaramide organocatalyst derived from a chiral diamine in the enantioselective conjugated addition of tritylthiol to in situ generated ortho-quinone methides (o-QMs). nih.gov In such systems, the tertiary amine moiety of the catalyst is proposed to generate the o-QMs, while the squaramide part activates the thiol nucleophile, leading to high yields and stereoselectivities. nih.gov
Table 1: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene Catalyzed by a (1R,2R)-Cyclohexane-1,2-diamine-derived Bifunctional Organocatalyst Note: This table presents data for a related chiral diamine scaffold to illustrate the principles of cooperative catalysis, as specific data for this compound in this context is not readily available.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| 10 | Dichloromethane | 25 | 24 | up to 93 | up to 41 (S) |
This data, from a study on bifunctional organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold, demonstrates the potential of such systems in asymmetric transformations. mdpi.com While not the exact compound of focus, it highlights the cooperative catalysis approach where a chiral diamine framework is key. The study noted that attempts to prepare N-benzylated catalysts were unsuccessful, indicating synthetic challenges that may limit the exploration of the target compound. mdpi.com
Further research into the synthesis and catalytic application of this compound and its direct derivatives is needed to fully elucidate its potential in asymmetric organocatalysis and cooperative catalysis.
Mechanistic Investigations of Catalytic Pathways
Elucidation of Active Catalytic Species in Metal- and Organo-catalyzed Reactions
The identification of the true catalytic species is the first step in understanding a catalyst's function. For derivatives of (1R,2R)-1,2-diphenylethylenediamine, the active species differ significantly between metal-catalyzed and organocatalytic systems.
In Metal-Catalyzed Reactions: In the context of asymmetric transfer hydrogenation (ATH) of ketones and imines, ruthenium complexes incorporating N-tosylated (1R,2R)-diphenylethylenediamine (TsDPEN) are prominent. nih.govkanto.co.jp The pre-catalyst, typically an arene-ruthenium(II) complex like [RuCl(η⁶-arene)((R,R)-TsDPEN)], is not the active species itself. The active catalyst is a ruthenium-hydride complex, which is generated in situ. researchgate.net This 18-electron Ru-hydride species is formed in the presence of a hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, and is responsible for the transfer of a hydride to the substrate. kanto.co.jpresearchgate.net The chiral diamine ligand remains coordinated to the metal center throughout the catalytic cycle, forming the chiral environment necessary for enantioselection.
In Organo-catalyzed Reactions: The (1R,2R)-diphenylethylenediamine scaffold is a cornerstone in the design of bifunctional organocatalysts, where the molecule itself is the active species. mdpi.com These catalysts operate without a metal center and utilize specific functional groups on the diamine backbone to activate substrates through non-covalent interactions. Depending on their design, they can operate through several distinct mechanisms:
Hydrogen-Bonding Catalysis: Thiourea (B124793) or squaramide derivatives of (1R,2R)-DPEN act as dual hydrogen-bond donors. mdpi.com They activate electrophiles, such as nitroalkenes, by forming hydrogen bonds, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile and makes it more susceptible to nucleophilic attack.
Iminium Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, a primary or secondary amine on the DPEN catalyst can form a chiral iminium ion. This activation strategy lowers the LUMO of the enone, facilitating reactions like Michael additions. mdpi.com
Enamine Catalysis: Catalysts with a secondary amine functionality can react with carbonyl compounds (ketones or aldehydes) to form a chiral enamine intermediate. This raises the HOMO (Highest Occupied Molecular Orbital) of the nucleophile, enabling it to attack an electrophile.
The versatility of the DPEN scaffold allows for the creation of multifunctional catalysts that can employ several of these activation modes simultaneously to control reactivity and selectivity. mdpi.com
Detailed Reaction Pathway Analysis and Catalytic Cycle Elucidation
Understanding the step-by-step mechanism through catalytic cycle analysis reveals how the catalyst is regenerated and how stereochemistry is controlled.
Catalytic Cycle in Asymmetric Transfer Hydrogenation (ATH): The widely accepted outer-sphere mechanism for ATH catalyzed by Ru-TsDPEN complexes involves the following key steps:
Activation: The Ru(II) pre-catalyst reacts with the hydrogen donor (e.g., isopropanol or formate) to form the active 18-electron ruthenium-hydride species, [RuH(η⁶-arene)((R,R)-TsDPEN)].
Hydride Transfer: The substrate (e.g., a ketone) coordinates to the complex through hydrogen bonding between its carbonyl oxygen and the N-H group of the tosylated diamine ligand. This positions the substrate for a concerted transfer of the hydride from the ruthenium center and a proton from the ligand's N-H group to the carbonyl carbon and oxygen, respectively.
Product Release: The resulting chiral alcohol is released from the coordination sphere.
Regeneration: The 16-electron Ru(II) species is regenerated and reacts with another molecule of the hydrogen donor to reform the active Ru-hydride catalyst, completing the cycle.
Catalytic Cycle in Bifunctional Organocatalysis (Michael Addition Example): For the Michael addition of a nucleophile to an α,β-unsaturated ketone catalyzed by a primary-amine squaramide derivative of (1R,2R)-DPEN, a plausible cycle involves: mdpi.com
Iminium Ion Formation: The primary amine of the catalyst condenses with the enone to form a chiral iminium ion. The squaramide moiety is now positioned to act as a hydrogen-bond donor.
Dual Activation and C-C Bond Formation: The squaramide N-H groups activate the nucleophile (e.g., 4-hydroxycoumarin) via hydrogen bonding. mdpi.com This dual activation brings the nucleophile and the iminium ion into close proximity within a highly organized, chiral transition state, facilitating the stereoselective carbon-carbon bond formation.
Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed, releasing the chiral product and regenerating the primary amine catalyst, allowing it to enter a new catalytic cycle.
Role of the Chiral (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine Moiety in Stereochemical Induction
The core of the catalyst's performance is the (1R,2R)-diphenylethylenediamine moiety, which creates a well-defined three-dimensional chiral environment. The two phenyl groups on the stereogenic carbons adopt a pseudo-equatorial orientation in a stable gauche conformation. This arrangement is critical for differentiating the two faces of the incoming substrate.
In Ru-TsDPEN catalyzed ATH, the N-H group on the tosylated amine plays a crucial role. It acts as a handle to orient the substrate via hydrogen bonding. researchgate.net The chirality of the diamine backbone, amplified by the bulky phenyl and tosyl groups, ensures that the substrate can only approach the metal-hydride in a specific orientation, leading to hydride delivery to only one of its prochiral faces. The rigidity of "tethered" Ru-TsDPEN catalysts, where the arene and the diamine ligand are covalently linked, can further "lock" the catalyst's conformation, enhancing enantioselectivity by reducing conformational flexibility. researchgate.net
In organocatalysis, the diamine backbone establishes a chiral pocket. The phenyl groups effectively shield one side of the reactive center, forcing the substrates to interact in a predetermined manner. For instance, in a thiourea-catalyzed Michael addition, the catalyst uses its two hydrogen-bonding arms to bind and orient both the electrophile and the nucleophile simultaneously. The rigid chiral scaffold ensures that this dual activation occurs in a spatially defined arrangement, leading to the observed high enantioselectivity. nih.gov The introduction of a benzyl (B1604629) group on one of the nitrogen atoms can further tune the steric and electronic properties of this chiral pocket, influencing the catalyst's activity and selectivity.
Transition State Characterization and Energy Landscapes
To gain deeper insight into the origins of stereoselectivity, researchers often turn to computational studies, such as Density Functional Theory (DFT), to characterize the transition states of the stereodetermining step. These calculations provide information on the geometry and relative energies of different possible transition states.
For example, in the Michael addition of 4-hydroxycoumarin (B602359) to an enone catalyzed by a (1R,2R)-DPEN-derived squaramide, DFT calculations have been used to support the proposed stereochemical model. mdpi.com The calculations revealed a transition state where the catalyst activates the enone through iminium ion formation while simultaneously activating the 4-hydroxycoumarin via hydrogen bonding with the squaramide N-H groups. mdpi.com The model shows that the transition state leading to the major enantiomer is significantly lower in energy than the one leading to the minor enantiomer. This energy difference arises from minimizing steric clashes between the substrates and the catalyst's chiral framework. The phenyl groups of the DPEN backbone effectively block one face of the iminium ion, forcing the nucleophile to attack from the less hindered face, thus explaining the high enantiomeric excess observed experimentally. mdpi.com
Such computational studies are invaluable for rationalizing experimental results and for the future design of more efficient and selective catalysts.
Table 1: Calculated Energy Differences in Catalytic Transition States This table is illustrative, based on findings that DFT calculations are used to determine the favored transition state.
| Reaction | Catalyst Type | Computational Method | Transition State | Relative Free Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|---|---|
| Michael Addition mdpi.com | (1R,2R)-DPEN-Squaramide mdpi.com | DFT (ωB97XD/6-31G*) mdpi.com | TS-(R) (Favored) | 0.0 | High enantioselectivity for the (R)-product mdpi.com |
| TS-(S) (Disfavored) | > +2.0 |
Spectroscopic Probes for In Situ Mechanistic Studies (e.g., in situ NMR, IR)
While computational studies provide theoretical models, spectroscopic techniques applied under reaction conditions (in situ or operando) offer direct experimental evidence of catalytic intermediates and pathways.
In situ Infrared (IR) Spectroscopy: This is a powerful technique for monitoring the evolution of species in real-time. acs.orgornl.gov Organometallic species like metal-carbonyl or metal-hydride complexes often have distinct and strong absorption bands in the IR spectrum, making them identifiable. acs.org For instance, Attenuated Total Reflectance IR (AT-IR) spectroscopy has been successfully used to study the kinetics of reactions involving Ru-tethered TsDPEN catalysts. rsc.org By monitoring the characteristic vibrational frequencies of reactants, intermediates, and products over time, researchers can gain insights into reaction rates and catalyst stability, and potentially identify key catalytic intermediates as they are formed and consumed. acs.orgrsc.org
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another invaluable tool for mechanistic investigation, providing detailed structural information about species in solution. rsc.org High-pressure NMR setups can be used to study reactions like hydrogenations under relevant catalytic conditions. By tracking the signals of key nuclei (e.g., ¹H, ¹³C, ³¹P), one can observe the formation of the active catalyst (such as a Ru-hydride, identifiable by its characteristic upfield ¹H NMR signal), monitor substrate consumption and product formation, and detect intermediate species, providing a comprehensive picture of the catalytic cycle. rsc.org
These in situ methods are crucial for validating proposed mechanisms derived from kinetic and computational studies, providing a more complete and accurate understanding of how catalysts based on this compound function.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Conformational Analysis of (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine and its Complexes
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the conformational landscape of flexible molecules like this compound and its metallic or non-metallic complexes. researchgate.netscielo.br The introduction of the N-benzyl group adds another layer of conformational complexity compared to the parent (1R,2R)-1,2-diphenylethylenediamine ligand, making computational analysis crucial.
DFT calculations can map the potential energy surface by systematically rotating the key dihedral angles of the molecule—such as those associated with the C-C bond of the ethylenediamine (B42938) backbone and the C-N bonds. This process identifies various stable conformers (local minima) and the transition states that connect them. mdpi.com For a ligand like N-benzyl-1,2-diphenylethylenediamine, the orientation of the phenyl and benzyl (B1604629) groups creates a unique and dynamic chiral pocket. Understanding the relative energies of these conformations is the first step in predicting how the ligand will interact with substrates and metal centers. researchgate.net
Prediction of Ligand Conformations and Chiral Environments
The prediction of ligand conformation is central to understanding its role in asymmetric catalysis. DFT calculations allow for the optimization of various possible geometries to find the most energetically favorable structures. scielo.brresearchgate.net For this compound, the key conformational features include the gauche conformation of the N-C-C-N backbone, which is characteristic of ethylenediamine ligands, and the relative orientations of the two phenyl groups and the N-benzyl substituent.
These calculations reveal a complex energy landscape with several low-energy conformers. researchgate.net The relative population of these conformers at a given temperature can be estimated using Boltzmann statistics, providing a picture of the dynamic chiral environment presented by the ligand. This environment is defined by the spatial arrangement of the bulky phenyl and benzyl groups, which create specific steric and electronic interactions that can effectively differentiate between the two faces of a prochiral substrate.
Computational Modeling of Catalytic Cycles and Intermediates
Computational modeling is a vital tool for elucidating the step-by-step mechanism of a catalytic reaction. By employing DFT, researchers can trace the entire catalytic cycle, identifying and characterizing the structures and energies of all relevant species, including reactants, intermediates, transition states, and products. mdpi.comresearchgate.net This provides a detailed reaction energy profile that explains how the catalyst facilitates the transformation and regenerates itself.
For a catalyst derived from this compound, the modeling would typically begin with the formation of the active catalytic species, for instance, its complex with a metal ion. Subsequent steps, such as substrate coordination, the key bond-forming or bond-breaking step (often the enantioselectivity-determining step), and product release, can be computationally modeled. mdpi.com Identifying the transition state structure for the enantioselectivity-determining step is particularly important, as its geometry reveals the crucial interactions responsible for chiral induction. scimarina.org
Prediction and Rationalization of Enantioselectivity
The primary goal of many computational studies in asymmetric catalysis is to predict and explain the enantiomeric excess (ee) observed experimentally. scimarina.org Enantioselectivity is determined by the difference in the activation free energies (ΔΔG‡) of the two competing diastereomeric transition states that lead to the (R) and (S) products. doi.org
Using DFT, the geometries of these two transition states are located and their energies are calculated with high accuracy. A lower activation energy for one pathway implies that the corresponding enantiomer will be formed at a faster rate. The predicted enantiomeric ratio can be calculated from the energy difference using the following relationship derived from transition state theory:
ΔΔG‡ = -RT ln(er)
Where 'er' is the enantiomeric ratio. Even a small energy difference of 1.8 kcal/mol corresponds to an enantiomeric excess of over 99% at room temperature. These calculations allow chemists to rationalize why a particular catalyst favors one enantiomer over another by analyzing the stabilizing and destabilizing interactions within each transition state structure. doi.org
QM/MM Approaches for Complex Catalytic Systems
While DFT is highly effective, its computational cost can become prohibitive for very large molecular systems, such as enzymes or catalysts with extensive ligand scaffolds in a solvent box. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful solution. rsc.org This approach partitions the system into two regions: a small, electronically important core (the QM region) and the surrounding environment (the MM region).
The QM region, which typically includes the catalytic active site and the reacting substrate, is treated with a high-level quantum mechanical method like DFT. nih.gov The MM region, comprising the rest of the catalyst structure, solvent molecules, and counter-ions, is described using a less computationally demanding molecular mechanics force field. This dual approach allows for the accurate modeling of the reaction chemistry while still accounting for the steric and electrostatic influence of the broader environment. rsc.orgrsc.org For a catalyst based on this compound used in a complex reaction, a QM/MM model would ensure that the subtle effects of the full system on the catalytic center are captured.
Analysis of Noncovalent Interactions in Chiral Induction
The origin of stereoselectivity in asymmetric catalysis lies in the subtle differences in noncovalent interactions (NCIs) between the catalyst and the substrate in the diastereomeric transition states. scimarina.orgacs.orgacs.org These interactions, although individually weak, collectively create a significant energy difference that dictates the reaction's outcome. nih.gov For catalysts using a this compound ligand, the phenyl and benzyl groups provide ideal platforms for such interactions.
Computational analysis can dissect the stabilizing forces at play. Key noncovalent interactions that are often crucial for chiral induction include:
Hydrogen Bonding: Occurs between hydrogen bond donors (like the N-H groups of the diamine) and acceptors on the substrate. mdpi.com
CH-π Interactions: Attractive interactions between a C-H bond and the electron cloud of an aromatic ring (the phenyl or benzyl groups). acs.org
π-π Stacking: Interactions between the aromatic rings of the catalyst and the substrate. acs.orgacs.org
Steric Repulsion (van der Waals forces): Unfavorable interactions that destabilize one transition state relative to another. nih.gov
By visualizing and quantifying these interactions in the calculated transition state structures, researchers can build a precise model that explains how the chiral catalyst transmits its stereochemical information to the product. mdpi.comacademie-sciences.fr
| Interaction Type | Description | Typical Energy (kcal/mol) | Role in Stereoselectivity with Diamine Ligands |
|---|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 2 - 10 | Positions the substrate within the chiral pocket by anchoring it to the amine/amide groups of the catalyst. |
| π-π Stacking | Attractive interaction between the electron clouds of two nearby aromatic rings. | 1 - 3 | Stabilizes the transition state where the aromatic rings of the substrate and the catalyst's phenyl/benzyl groups are favorably aligned. acs.orgacs.org |
| CH-π Interaction | Interaction of a C-H bond with the face of a π-system. | 0.5 - 2.5 | Provides additional stabilization and conformational rigidity, often competing with π-π stacking to determine the preferred geometry. acs.org |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together; modeled by the van der Waals potential. | Variable (destabilizing) | Acts as a "steric wall," blocking one approach of the substrate and thereby favoring the alternative pathway with less steric clash. nih.gov |
Derivatization, Structural Modifications, and Immobilization
Systematic Modifications on the N-Benzyl Moiety for Tunable Stereocontrol
While the parent N-benzyl group is a common feature, systematic modification of the substituents on the nitrogen atoms of the DPEN backbone is a key strategy for optimizing catalyst performance. The steric and electronic nature of these substituents directly influences the chiral environment around the active site, allowing for tunable stereocontrol.
Research into primary-tertiary diamine catalysts derived from (1R,2R)-DPEN illustrates this principle effectively. In a study focused on the asymmetric cross-aldol reaction between trifluoromethyl aromatic ketones and linear aliphatic ketones, a series of catalysts were synthesized with varying aliphatic groups on one of the nitrogen atoms. mdpi.com This systematic modification allowed for the fine-tuning of the catalyst to achieve optimal results. The catalyst featuring a 3,3-dimethylbutyl group on the nitrogen atom provided superior yields and enantioselectivities. mdpi.com This demonstrates that modulating the steric bulk on the diamine's nitrogen can significantly impact the transition state of the reaction, thereby controlling the stereochemical outcome.
Table 1: Effect of N-Substituent on (1R,2R)-DPEN Backbone in an Asymmetric Cross-Aldol Reaction mdpi.com
| N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Isopropyl | 99 | 90 |
| Cyclohexyl | 99 | 92 |
| tert-Butyl | 99 | 89 |
Derivatization of the Phenyl Rings on the Diamine Backbone
Modification of the two phenyl rings on the C₂-symmetric backbone of the diamine offers another avenue for catalyst development. These rings are not merely structural components; their electronic properties and points of attachment can be altered to influence solubility, electronic effects, and provide handles for immobilization.
One notable modification involves replacing the phenyl rings with pyridine groups to create pyridine analogues. mdpi.com This change introduces heteroatoms into the core scaffold, altering the electronic properties and coordination potential of the resulting ligand. Another powerful strategy is the functionalization of the phenyl rings to attach the entire catalyst to a support. For instance, a poly(ethylene glycol) (PEG) support has been attached to the phenyl rings of the DPEN scaffold. liv.ac.uk This approach leaves the catalytically crucial amino groups untouched and available for derivatization or direct participation in catalysis, while rendering the catalyst recyclable. liv.ac.uk
Development of Multifunctional (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine Catalysts
A significant advancement in organocatalysis is the development of multifunctional catalysts, where the chiral diamine scaffold is decorated with additional functional groups that can participate in the reaction mechanism. This "bifunctional" approach, where one part of the catalyst activates the nucleophile while another activates the electrophile, often leads to enhanced reactivity and stereoselectivity. The (1R,2R)-DPEN backbone is an ideal platform for creating such catalysts.
The DPEN scaffold has been successfully integrated with a variety of functional groups to create powerful bifunctional catalysts.
Thiourea (B124793): Chiral bifunctional thiourea catalysts derived from (1R,2R)-DPEN are highly effective organocatalysts. liv.ac.ukresearchgate.netmdpi.com The thiourea moiety acts as a hydrogen-bond donor, activating electrophiles like nitroalkenes, while the free amino group of the diamine acts as a Brønsted base to activate the nucleophile. mdpi.comresearchgate.net These catalysts have been successfully applied to asymmetric Michael additions, affording products with excellent yields and high enantioselectivities. liv.ac.ukresearchgate.net Fluorine-substituted thiourea catalysts, in particular, have shown high efficacy under neutral conditions. liv.ac.ukresearchgate.netmdpi.com
Squaramides: Like thioureas, squaramide groups are potent hydrogen-bond donors. DPEN-based amine-squaramide organocatalysts have been developed and are particularly noted for their C₁ symmetry, though C₂-symmetric versions have also been created. mdpi.com
Triazolium Salts and N-Heterocyclic Carbenes (NHCs): Chiral triazolium salts derived from (1R,2R)-DPEN serve as stable precatalysts for N-Heterocyclic Carbenes (NHCs). bmbreports.orgnih.gov Upon deprotonation, the resulting NHC is a powerful nucleophilic catalyst capable of mediating reactions such as the intramolecular Stetter reaction and the oxodiene Diels-Alder reaction with high enantioselectivity. bmbreports.orgnih.gov
Salen Ligands: The chiral DPEN backbone can be condensed with salicylaldehyde derivatives to form tetradentate Salen-type ligands. rsc.org These ligands coordinate with various metals (e.g., Al, Ga, In, Co) to generate chiral metal complexes. rsc.org These complexes have been used as catalysts in reactions such as the ring-opening polymerization of lactide and the kinetic resolution of epoxides. rsc.org
While the parent (1R,2R)-DPEN is C₂-symmetric, breaking this symmetry can be advantageous for creating a more tailored catalytic pocket. The design of C₁-symmetric analogues is a common strategy where the two nitrogen atoms are functionalized differently. This creates primary-tertiary diamine catalysts, where one nitrogen bears a bulky substituent for stereocontrol and the other remains a primary amine for catalytic activity. mdpi.com The majority of the highly successful squaramide-based organocatalysts derived from DPEN possess C₁ symmetry. mdpi.com This approach allows for the generation of libraries of catalysts with systematically varied substituents, enabling rapid screening and optimization for a target reaction.
Immobilization Strategies for Heterogeneous Catalysis and Catalyst Recyclability
A major advantage of synthetic catalysts over biological enzymes is the potential for immobilization, which facilitates separation from the reaction mixture and enables catalyst reuse. This is crucial for making processes more cost-effective and environmentally friendly, especially when the catalyst is expensive.
Attaching the (1R,2R)-DPEN catalyst scaffold to a polymer support is a highly effective strategy for heterogenization. The choice of polymer and the method of attachment are critical, as the support can influence the catalyst's activity and stability. researchgate.net
A successful approach involves linking the catalyst to poly(ethylene glycol) (PEG) via the phenyl rings of the DPEN backbone. liv.ac.uk This leaves the key amino groups free for catalysis. The resulting polymer-supported catalyst was used in the asymmetric hydrogenation of aromatic ketones, demonstrating excellent enantioselectivities and activities. liv.ac.uk Crucially, the catalyst could be easily recovered and reused multiple times without a significant loss of effectiveness. liv.ac.uk Similarly, N-toluenesulfonyl-1,2-diphenylethylenediamine (TsDPEN) complexes have been immobilized on polystyrene-based resins for use in asymmetric transfer hydrogenation reactions. researchgate.net The composition of the polymer, including the presence of polar functional groups, was found to dramatically affect the catalyst's activity, particularly for reactions conducted in water. researchgate.net
Table 2: Recyclability of a PEG-Supported DPEN-Ru Catalyst in Asymmetric Hydrogenation liv.ac.uk
| Run | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Acetophenone (B1666503) | >99 | 95.7 |
| 2 | Acetophenone | >99 | 95.5 |
| 3 | Acetophenone | >99 | 95.5 |
| 1 | 2-Acetonaphthone | >99 | 98.6 |
Silica-Supported and Mesoporous Molecular Sieve-Supported Catalysts
The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in catalysis, aiming to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. For chiral catalysts like this compound, supports such as silica and mesoporous molecular sieves (e.g., MCM-41 and SBA-15) offer a robust platform for heterogenization. While direct research on the immobilization of this compound is not extensively documented, the principles can be inferred from studies on the parent compound, (1R,2R)-1,2-diphenylethylenediamine (DPEN), and its derivatives.
Silica-Supported Catalysts
Amorphous silica gel is a common support for catalysts due to its high surface area, mechanical stability, and the presence of surface silanol groups (Si-OH) that can be functionalized. The immobilization of a chiral diamine like this compound onto a silica surface can be achieved through several methods:
Covalent Attachment: The diamine ligand can be chemically bonded to the silica surface. This typically involves modifying the ligand to include a reactive group (e.g., a trialkoxysilane) that can form a covalent bond with the silanol groups on the silica.
Non-covalent Adsorption: The catalyst complex can be adsorbed onto the silica surface through physical interactions such as hydrogen bonding or van der Waals forces.
Encapsulation: The catalyst can be entrapped within the pores of the silica material through a sol-gel process.
Research on related systems has shown that the nature of the support can influence the catalytic activity and enantioselectivity. For instance, in the asymmetric hydrogenation of aromatic ketones using a ruthenium catalyst modified with (1R,2R)-1,2-diphenylethylenediamine, the enantioselectivity was found to be dependent on the oxide support material, with the order of performance being MgO > Al2O3 > CeO2 > ZnO > SiO2 nist.gov. This suggests that the surface properties of the support, such as its basicity, play a crucial role in the catalytic cycle nist.gov. While silica (SiO2) was among the supports tested, the study highlights that the choice of support is critical for optimizing catalyst performance nist.gov.
Mesoporous Molecular Sieve-Supported Catalysts
Mesoporous silica materials like MCM-41 and SBA-15 are highly attractive as catalyst supports due to their exceptionally high surface areas, large and uniform pore diameters, and ordered pore structures. These features can enhance catalyst accessibility and prevent leaching. The functionalization of these materials with amine groups is a well-established field. The primary methods for incorporating organic functionalities, including chiral diamines, are:
Post-synthesis Grafting: The pre-synthesized mesoporous silica is treated with a solution containing the organosilane-modified chiral ligand. This method allows for the preservation of the mesoporous structure.
Co-condensation (One-Pot Synthesis): The silica precursor (e.g., tetraethyl orthosilicate) and the organosilane-modified chiral ligand are added simultaneously during the synthesis of the mesoporous material. This can lead to a more uniform distribution of the functional groups throughout the material.
While specific studies detailing the immobilization of this compound on MCM-41 or SBA-15 are scarce, the extensive research on functionalizing these materials with other amines provides a clear pathway for such modifications. The large pores of these materials can accommodate the bulky chiral catalyst, potentially influencing its conformation and, consequently, its catalytic performance.
Metal-Organic Framework (MOF) Integration
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and well-defined active sites make them promising platforms for heterogeneous catalysis. The integration of chiral ligands like this compound into MOF structures can be achieved through several strategies to create chiral catalysts.
Direct Synthesis with Chiral Ligands
The most direct method for creating a chiral MOF is to use a chiral organic linker during the synthesis. For a diamine like this compound to be used as a primary building block, it would typically need to be modified to include coordinating groups (e.g., carboxylates, pyridyls) that can bind to the metal centers and form the framework. This approach ensures that the chirality is an intrinsic part of the framework structure.
Post-Synthetic Modification (PSM)
Post-synthetic modification is a powerful technique for introducing functionality into a pre-existing MOF. This approach is particularly useful when direct synthesis with a functionalized linker is challenging. For integrating this compound, a suitable parent MOF would possess reactive sites on its linkers. For example, a MOF constructed with a linker containing a reactive group (e.g., an amino group) could be chemically modified in a subsequent step to attach the chiral diamine. This method allows for the incorporation of complex chiral molecules that might not be stable under the conditions of MOF synthesis.
Encapsulation within MOF Pores
The large pores of some MOFs can be used to encapsulate catalytically active species. A metal complex of this compound could be introduced into the pores of a stable MOF. This "ship-in-a-bottle" approach confines the catalyst within the MOF's cavities, preventing leaching while allowing reactants and products to diffuse in and out.
The development of MOFs containing chiral diamines is an active area of research, as these materials have great potential in enantioselective catalysis. The precise arrangement of the chiral units within the ordered structure of a MOF can lead to enhanced enantioselectivity compared to the homogeneous catalyst. While the direct integration of this compound into a MOF is not yet widely reported, the established methodologies for MOF synthesis and functionalization provide a clear framework for its future incorporation.
An exploration of the future directions and emerging research areas surrounding the chiral ligand, this compound, and its derivatives, reveals a significant push towards more efficient, sustainable, and precisely controlled asymmetric synthesis. These efforts span the development of greener catalytic processes, the adoption of advanced manufacturing technologies like flow chemistry, and the use of sophisticated computational tools to unravel reaction mechanisms.
Q & A
Basic: What are the recommended methods for synthesizing (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine and its derivatives?
Methodological Answer:
The synthesis typically involves alkylation or sulfonylation of the parent (1R,2R)-1,2-diphenylethylenediamine. For example:
- N-Benzylation : React (1R,2R)-1,2-diphenylethylenediamine with benzyl halides under basic conditions (e.g., KOH/EtOH) at 60–80°C for 6–12 hours. Purify via recrystallization in ethanol .
- Sulfonylation : Treat the diamine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane using triethylamine as a base. Monitor reaction progress via TLC and isolate derivatives via column chromatography (hexane/ethyl acetate) .
- Catalytic Reduction : For intermediates, use hydrogen gas with a platinum catalyst in ethanol under reflux, as described for analogous amine derivatives .
Basic: How can the stereochemical purity of this compound be confirmed experimentally?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards .
- NMR Spectroscopy : Analyze and NMR spectra for diastereotopic proton splitting (e.g., benzylic protons) and NOE correlations to confirm the (1R,2R) configuration .
- X-ray Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration, as demonstrated in supramolecular crystallization studies .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Storage : Store in a cool (<25°C), dry place under inert gas (N/Ar) to prevent oxidation. Avoid prolonged storage to minimize degradation .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions .
- Disposal : Treat waste with 10% HCl to neutralize amines, then incinerate in compliance with EPA guidelines .
Advanced: How does this compound function in asymmetric transfer hydrogenation catalysis?
Methodological Answer:
- Mechanism : The diamine acts as a chiral ligand in Ru(II) complexes (e.g., [RuCl(p-cymene)(TsDPEN)]), facilitating hydrogen transfer from donors like iso-propanol to ketones. The (1R,2R) configuration induces enantioselectivity via transition-state steric control .
- Experimental Design :
Advanced: How can this compound enable successive optical resolution of racemic mixtures?
Methodological Answer:
- Supramolecular Crystallization : Co-crystallize the enantiopure diamine with racemic guests (e.g., carboxylic acids) in a 1:1 molar ratio. The chiral host selectively incorporates one enantiomer into the crystal lattice.
- Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) and cooling rates to enhance resolution efficiency. Monitor via powder XRD and DSC for phase purity .
- Scale-Up : Use continuous flow crystallization reactors to improve yield and reproducibility.
Advanced: What strategies improve the catalytic activity of its derivatives in enantioselective reactions?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., -SOCF) to enhance Lewis acidity of metal complexes. Synthesize via reaction with triflic anhydride in anhydrous CHCl .
- Structure-Activity Analysis :
- Hybrid Ligands : Combine with phosphines or N-heterocyclic carbenes to create bifunctional catalysts. Characterize via cyclic voltammetry and XAS to study electronic tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
